2-Hexylcyclopentanone

Description

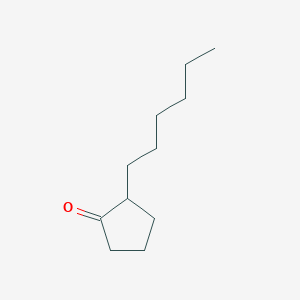

Structure

2D Structure

Properties

IUPAC Name |

2-hexylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHVYOIHZNYRCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864355 | |

| Record name | 2-Hexylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13074-65-2 | |

| Record name | 2-Hexylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13074-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexylcyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanone, 2-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXYLCYCLOPENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97O72GYM1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hexylcyclopentanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexylcyclopentanone, a versatile organic compound, holds significance in various scientific and industrial domains. Primarily recognized for its characteristic floral and fruity aroma, it is a key ingredient in the fragrance and flavor industries.[1] Beyond its sensory attributes, its chemical structure, featuring a functionalized cyclopentanone ring, presents a scaffold of interest for synthetic chemistry and potentially for drug discovery applications. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, available synthetic methodologies, and spectroscopic data. Furthermore, it explores the broader context of cyclopentanone derivatives in therapeutic research, offering insights for professionals in drug development.

Chemical and Physical Properties

This compound is a pale yellow, mobile liquid at room temperature.[1] Its properties are summarized in the tables below, compiled from various sources.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-hexylcyclopentan-1-one | [2] |

| Synonyms | Jasmatone, 2-Hexyl-1-cyclopentanone | [1][3] |

| CAS Number | 13074-65-2 | [1][2] |

| Molecular Formula | C₁₁H₂₀O | [1][2][4] |

| Molecular Weight | 168.28 g/mol | [1][2][4] |

| SMILES | O=C1C(CCC1)CCCCCC | [5] |

| Appearance | Pale yellow, mobile liquid | [1] |

| Odor Profile | Mild, slightly floral and woody, fruity, jasmin | [6] |

Table 2: Physical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 108-110 °C | at 10 mmHg | [7][8] |

| 257-258 °C | at 760 mmHg (estimated) | [9] | |

| Density | 0.89 g/cm³ | [7][8] | |

| Refractive Index | 1.448 - 1.454 | at 20°C | [1] |

| 1.4495 | [7][8] | ||

| Flash Point | 112 °C | [7][8] | |

| 225 °F (107.22 °C) | TCC | [9] | |

| Water Solubility | 59.5 mg/L | at 20°C | [7] |

| logP (o/w) | 3.9 | [7] | |

| Vapor Pressure | 2.1 Pa | at 20°C | [7][8] |

Chemical Structure

This compound consists of a five-membered cyclopentanone ring substituted at the second position with a hexyl group. The presence of a chiral center at the C-2 position means that it can exist as a racemic mixture of two enantiomers.

Experimental Protocols

Synthesis of this compound

A one-stage synthesis for 2-alkylcyclopentanones, including this compound, is described in U.S. Patent 5,081,309.[3] The process involves the reaction of cyclopentanone with an aldehyde (in this case, hexanal) in the presence of a catalyst and hydrogen. The key steps are an aldol condensation followed by hydrogenation.

Reaction Scheme:

Cyclopentanone + Hexanal → 2-(1-Hydroxyhexyl)cyclopentanone → 2-Hexylidenecyclopentanone → this compound

Methodology Summary (from Patent US5081309): [3]

-

Reactants: Cyclopentanone and n-hexanal. An excess of cyclopentanone is preferable.

-

Catalyst: A catalyst that facilitates both the condensation and hydrogenation steps. The patent describes a catalyst containing a noble metal from group VIII of the periodic table (e.g., palladium) and a metal oxide (e.g., neodymium oxide) on a support like alumina.

-

Solvent: The reaction can be carried out with or without a solvent. Using a solvent can improve the removal of the water formed during the condensation step.

-

Conditions: The reaction is performed in an autoclave under hydrogen pressure. The pressure can range from 10 to 100 bar, with 10 to 50 bar being particularly useful. The reaction temperature is typically around 140°C.

-

Procedure: Cyclopentanone, n-hexanal, and the catalyst are placed in an autoclave. The autoclave is pressurized with hydrogen, and the mixture is heated. After the reaction, the catalyst can be filtered off, and the product, this compound, is isolated by fractionation.

The following diagram illustrates the general workflow for this synthesis.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra are not publicly available, the following information has been compiled from various databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

PubChem lists the availability of 13C NMR spectra for this compound.[2] Specific chemical shifts and coupling constants would require experimental determination or access to proprietary databases.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1740-1750 cm⁻¹ for a five-membered ring ketone. Other significant peaks would include those for C-H stretching and bending vibrations of the alkyl chain and the cyclopentanone ring.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 168. Common fragmentation patterns for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

Relevance in Drug Discovery and Development

While this compound itself is primarily used in the fragrance industry, the cyclopentanone scaffold is a recurring motif in a number of biologically active molecules and approved drugs.[7] This makes cyclopentanone derivatives, including 2-alkylated versions, of interest to medicinal chemists.

The cyclopentane ring can serve as a core scaffold or as a hydrophobic appendage on a drug molecule to interact with target proteins.[7] Furthermore, cyclopentenone moieties, which are unsaturated derivatives of cyclopentanones, are known to possess anticancer properties.[5]

The diagram below illustrates the conceptual role of the cyclopentanone scaffold in the drug discovery process, highlighting its potential to serve as a starting point for the development of novel therapeutics targeting various diseases.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may cause serious eye irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be observed when handling this compound. It should be stored in a cool, well-ventilated area away from heat and open flames. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a well-characterized compound with established applications in the fragrance industry. Its chemical and physical properties are well-documented, providing a solid foundation for its use in various chemical processes. While specific biological activities of this compound are not extensively reported, the prevalence of the cyclopentanone scaffold in pharmacologically active molecules suggests that it and its derivatives could be valuable starting points for further investigation in the field of drug discovery and development. This guide provides a consolidated resource for researchers and professionals working with or considering the use of this versatile ketone.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C11H20O | CID 114454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. scbt.com [scbt.com]

- 5. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. chembk.com [chembk.com]

- 9. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]

Synthesis of 2-Hexylcyclopentanone from Cyclopentanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 2-hexylcyclopentanone, a valuable compound in the fragrance and flavor industries, starting from cyclopentanone.[1] The document details the prevalent synthetic strategies, with a primary focus on the Stork enamine synthesis, a robust method for the selective mono-alkylation of ketones. An alternative industrial approach via aldol condensation and subsequent hydrogenation is also discussed. This guide offers detailed experimental protocols, a comparative summary of quantitative data, and logical workflow diagrams to facilitate a thorough understanding and practical application of these synthetic methodologies.

Introduction

This compound is a significant fragrance ingredient, prized for its jasmine-like, fruity, and floral aroma. Its synthesis is a subject of interest for chemists in the flavor, fragrance, and fine chemicals sectors. The primary challenge in synthesizing 2-substituted cyclopentanones lies in achieving selective mono-alkylation at the α-carbon while avoiding undesirable side reactions such as poly-alkylation and self-condensation. This guide explores the chemical pathways to overcome these challenges and efficiently produce this compound.

Synthetic Strategies

Two principal routes for the synthesis of this compound from cyclopentanone have been established:

-

Stork Enamine Synthesis: This classic method offers high selectivity for mono-alkylation by activating the ketone as an enamine, which then acts as a nucleophile.[2][3][4]

-

Aldol Condensation and Hydrogenation: A common industrial method that involves the reaction of cyclopentanone with hexanal, followed by dehydration and hydrogenation to yield the final product.[1][5]

This guide will provide a detailed protocol for the Stork enamine synthesis due to its high selectivity and wide applicability in laboratory settings.

Data Presentation

The following table summarizes quantitative data for the synthesis of 2-alkylcyclopentanones using various methods, providing a comparative overview of reaction conditions and yields.

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield | Reference |

| Stork Enamine Synthesis | Cyclopentanone, Pyrrolidine, 1-Bromohexane | p-Toluenesulfonic acid (catalyst), Dioxane (solvent) | Reflux for enamine formation; Alkylation at RT | 50-90% (typical for Stork enamine alkylation) | [2][4] |

| Aldol Condensation & Hydrogenation | Cyclopentanone, n-Hexanal | NaOH (condensation catalyst), Pd/Al₂O₃ (hydrogenation catalyst) | Condensation: 0-5°C; Hydrogenation: 140°C, 40-50 bar H₂ | 82% (selectivity based on n-hexanal) | [5] |

| Direct Alkylation | Cyclopentanone, Heptyl bromide | Sodium amide | Not specified | Low (impure product) | [5] |

Experimental Protocols

Stork Enamine Synthesis of this compound

This protocol is divided into three main stages: enamine formation, alkylation, and hydrolysis.

Step 1: Synthesis of 1-(Cyclopent-1-en-1-yl)pyrrolidine (Enamine Formation)

-

Materials:

-

Cyclopentanone

-

Pyrrolidine

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Toluene (dry)

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate in dry toluene.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the enamine formation.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude enamine, which can be used in the next step without further purification.

-

Step 2: Alkylation of the Enamine

-

Materials:

-

1-(Cyclopent-1-en-1-yl)pyrrolidine (from Step 1)

-

1-Bromohexane

-

Dioxane (dry)

-

-

Procedure:

-

Dissolve the crude enamine (1.0 eq) in dry dioxane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add 1-bromohexane (1.1 eq) dropwise to the solution at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Step 3: Hydrolysis of the Iminium Salt

-

Materials:

-

Reaction mixture from Step 2

-

10% Aqueous Hydrochloric Acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To the reaction mixture, add 10% aqueous HCl to hydrolyze the intermediate iminium salt.

-

Stir the mixture for 1-2 hours at room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification:

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[6]

Mandatory Visualizations

Signaling Pathway: Stork Enamine Synthesis

Caption: Reaction pathway for the Stork enamine synthesis of this compound.

Experimental Workflow

Caption: Overall experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from cyclopentanone can be effectively achieved through several synthetic routes. The Stork enamine synthesis provides a highly selective method for mono-alkylation, making it an excellent choice for laboratory-scale synthesis where purity and selectivity are paramount. For larger-scale industrial production, the aldol condensation of cyclopentanone with hexanal followed by hydrogenation offers an efficient and economical alternative. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

Spectroscopic Analysis of 2-Hexylcyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hexylcyclopentanone, a fragrance ingredient and organic compound of interest in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted)

A publicly available experimental ¹H NMR spectrum for this compound was not found. The following table presents predicted chemical shifts based on the analysis of structurally similar compounds, such as cyclopentanone and 2-ethylcyclopentanone. The protons are labeled according to the following structure:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclopentanone Ring | ||

| H-2 (CH) | ~2.1 - 2.3 | Multiplet |

| H-3, H-4, H-5 (CH₂) | ~1.8 - 2.2 | Multiplets |

| Hexyl Chain | ||

| H-a (CH₂) | ~1.4 - 1.6 | Multiplet |

| H-b, c, d, e (CH₂) | ~1.2 - 1.4 | Multiplet |

| H-f (CH₃) | ~0.9 | Triplet |

¹³C NMR Data

Source: Wiley-VCH GmbH, SpectraBase

| Carbon Atom | Chemical Shift (ppm) |

| Cyclopentanone Ring | |

| C=O (C1) | 221.3 |

| CH (C2) | 45.9 |

| CH₂ (C5) | 38.3 |

| CH₂ | 31.9 |

| CH₂ | 29.5 |

| CH₂ | 27.2 |

| CH₂ | 22.6 |

| Hexyl Chain | |

| CH₂ | 30.7 |

| CH₂ | 21.0 |

| CH₃ | 14.1 |

Infrared (IR) Spectroscopy

Source: Bio-Rad Laboratories, Inc., obtained via ATR-Neat technique on a Bruker Tensor 27 FT-IR.[1]

| Wavenumber (cm⁻¹) | Interpretation |

| ~2925 | C-H stretch (alkane) |

| ~2855 | C-H stretch (alkane) |

| ~1740 | C=O stretch (ketone, cyclopentanone) |

| ~1465 | C-H bend (alkane) |

| ~1150 | C-C stretch |

Mass Spectrometry (MS)

Source: MassBank of North America (MoNA), GC-MS analysis on a HITACHI M-80B using Electron Ionization (EI).[1]

| m/z | Relative Intensity (%) | Interpretation |

| 168 | < 10 | Molecular Ion [M]⁺ |

| 98 | ~40 | [M - C₅H₁₀]⁺ (McLafferty rearrangement) |

| 84 | 100 | [C₅H₈O]⁺ (Cyclopentanone fragment) |

| 55 | ~20 | [C₄H₇]⁺ |

| 41 | ~30 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a standard 5 mm NMR tube.

-

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity and sharp NMR signals.

-

Data Acquisition:

-

¹H NMR: A standard proton spectrum is acquired using a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required to achieve an adequate signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small drop of neat (undiluted) this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrument Setup: The ATR accessory is placed in the sample compartment of the FT-IR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded.

-

Data Acquisition: The IR spectrum of the sample is then recorded over a typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance after automatic ratioing against the background spectrum.

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography - GC): A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization (Electron Ionization - EI): As the this compound molecules elute from the GC column, they enter the ion source of the mass spectrometer. In the ion source, they are bombarded with a high-energy electron beam (typically 70 eV), which causes ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions and fragments are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Physical Properties of 2-Hexylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Hexylcyclopentanone, a compound of interest in fragrance, specialty chemical, and pharmaceutical research.[1] This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 108-110 °C | at 10 mmHg[2] |

| 257-258 °C | at 760 mmHg (estimated)[3] | |

| 240 °C | at 760 mmHg[3] | |

| Density | 0.89 g/cm³ | - |

| Specific Gravity | 0.90700 to 0.91400 | at 25.00 °C[3] |

Note: Specific gravity is the ratio of the density of a substance to the density of a reference substance; for liquids, the reference is typically water.

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of a liquid substance like this compound.

This method is suitable for small sample volumes and provides an accurate determination of the boiling point.[4]

Apparatus:

-

Test tube (150mm diameter)

-

Thermometer

-

Small magnetic stirring bar

-

Hot plate with magnetic stirrer

-

Clamps and stand

-

Pasteur pipette

Procedure:

-

Using a Pasteur pipette, introduce approximately 0.5 mL of this compound into the test tube and add a small magnetic stirring bar.[4]

-

Clamp the test tube securely in a metal heating block on the hot plate stirrer.[4]

-

Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.[4]

-

Turn on the stirrer to ensure gentle mixing.[4]

-

Begin heating the sample and observe for boiling (bubbling) and the condensation of vapor on the walls of the test tube (refluxing).[4]

-

The thermometer bulb should be at the level of the vapor condensation ring for an accurate measurement.[4]

-

The stable temperature reading on the thermometer during gentle reflux corresponds to the boiling point of the liquid.[4]

This protocol outlines the direct measurement of mass and volume to calculate the density of a liquid.

Apparatus:

-

Electronic balance

-

Graduated cylinder (e.g., 100-mL) or a more precise volumetric instrument like a pycnometer (density bottle)

-

Thermometer

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder or pycnometer using an electronic balance.[5]

-

Add a known volume of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume. Record the volume accurately, reading from the bottom of the meniscus at eye level to avoid parallax error.[5][6]

-

Weigh the graduated cylinder or pycnometer containing the liquid and record the combined mass.[5]

-

Subtract the mass of the empty container from the combined mass to determine the mass of the liquid.[5]

-

Calculate the density using the formula: Density = Mass / Volume.[6]

-

For improved accuracy, repeat the measurement multiple times and calculate the average density.[5][6] It is also important to record the temperature of the liquid, as density is temperature-dependent.[7]

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid sample.

Caption: Workflow for determining the boiling point and density of a liquid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-N-HEXYLCYCLOPENTANONE price,buy 2-N-HEXYLCYCLOPENTANONE - chemicalbook [chemicalbook.com]

- 3. 2-hexylidene cyclopentanone, 17373-89-6 [thegoodscentscompany.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 7. chm.uri.edu [chm.uri.edu]

2-Hexylcyclopentanone: A Technical Guide for Researchers

CAS Number: 13074-65-2 Synonyms: Jasmatone, 2-n-Hexylcyclopentanone

This technical guide provides a comprehensive overview of 2-Hexylcyclopentanone (CAS 13074-65-2), a cyclopentanone derivative. The information is tailored for researchers, scientists, and professionals in drug development and plant sciences who may be interested in its chemical properties and potential biological activities, particularly in the context of its structural similarity to naturally occurring jasmonates.

Chemical and Physical Properties

This compound is a versatile organic compound with a characteristic sweet, floral, and slightly fruity aroma.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O | [1][2] |

| Molecular Weight | 168.28 g/mol | [1][2] |

| Appearance | Pale yellow, mobile liquid | [1] |

| Purity (GC) | 96 - 100% | [1] |

| Refractive Index (n20/D) | 1.448 - 1.454 | [1] |

| Boiling Point | 108-110°C at 10 mmHg | [3] |

| Density | 0.89 g/cm³ | [3] |

| Flash Point | 112°C | [3] |

| Water Solubility | 59.5 mg/L at 20°C | [3] |

| LogP | 3.9 | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features | Reference |

| ¹³C NMR | Data available on PubChem | |

| ¹H NMR | Data available on PubChem | |

| Mass Spectrometry | Top 5 Peaks: 84, 41, 55, 97, 83 | |

| Infrared (IR) Spectra | FTIR and ATR-IR spectra available | |

| Raman Spectra | FT-Raman spectrum available |

Synthesis

A general method for the preparation of 2-alkylcyclopentanones, including this compound, involves the reaction of cyclopentanone with an aldehyde in the presence of a catalyst.[4]

A patented industrial synthesis method involves the reaction of cyclopentanone with n-heptanal in an autoclave with a palladium on alumina catalyst under hydrogen pressure. The reaction is heated, and after completion, the catalyst is removed, and the product is purified by fractionation.[4]

Biological Context and Potential Research Directions

While this compound is primarily utilized as a fragrance ingredient in perfumes, soaps, and other scented products, its structural similarity to jasmonates warrants consideration for potential biological activity, particularly in the realm of plant science.[1][5]

Jasmonates, such as jasmonic acid, are lipid-based plant hormones that play critical roles in a wide range of physiological processes, including:

-

Plant Defense: Jasmonates are key signaling molecules in response to herbivory and necrotrophic pathogens.[6][7][8][9] They induce the production of defense compounds that can deter attackers.[9]

-

Growth and Development: These hormones are involved in regulating vegetative growth, reproductive development, and senescence.[6][7]

Given that this compound shares the cyclopentanone core structure with jasmonic acid, it is plausible that it could interact with components of the jasmonate signaling pathway. However, to date, there is a lack of published research investigating the specific biological effects of this compound on plant growth, defense, or its mechanism of action within plant signaling cascades. This presents an open area for future research.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not currently available in the scientific literature. However, researchers interested in investigating its potential jasmonate-like activity could adapt standard protocols used in plant hormone research.

General Protocol for Plant Growth Assays

-

Plant Material: Use a model plant species such as Arabidopsis thaliana for initial screening.

-

Treatment: Grow seedlings on a sterile growth medium (e.g., Murashige and Skoog) supplemented with a range of concentrations of this compound. A solvent control should be included.

-

Growth Measurement: After a defined period, measure key growth parameters such as root length, shoot biomass, and leaf area.

-

Statistical Analysis: Compare the growth of treated plants to control plants using appropriate statistical tests to determine if the compound has any inhibitory or stimulatory effects on growth.

General Protocol for Plant Defense Gene Expression Analysis

-

Plant Treatment: Treat mature plants with a solution of this compound by spraying or soil drenching.

-

Herbivory or Pathogen Challenge: After a period of pre-treatment, challenge the plants with a generalist herbivore (e.g., Spodoptera littoralis) or a necrotrophic fungus (e.g., Botrytis cinerea).

-

RNA Extraction and Gene Expression Analysis: Harvest leaf tissue at various time points after the challenge. Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known jasmonate-responsive defense genes (e.g., PDF1.2, VSP2).

-

Data Analysis: Compare the gene expression levels in treated plants to those in control plants to assess whether this compound can prime or induce plant defense responses.

Visualizations

Hypothetical Interaction with the Jasmonate Signaling Pathway

The following diagram illustrates the canonical jasmonate signaling pathway. It is important to note that the interaction of this compound with this pathway is purely hypothetical and has not been experimentally validated. This diagram is provided as a conceptual framework for potential research.

Caption: Hypothetical interaction of this compound with the jasmonate signaling pathway.

Experimental Workflow for Investigating Biological Activity

The following diagram outlines a general experimental workflow for assessing the potential biological activity of this compound in plants.

Caption: General experimental workflow for assessing the biological activity of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is not classified as hazardous by the majority of notifications. However, a minority of notifications indicate that it may cause serious eye irritation. Standard laboratory safety precautions should be observed, including the use of safety glasses and gloves. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a well-characterized synthetic compound with established use in the fragrance industry. Its structural analogy to plant jasmonates suggests a potential for biological activity that remains unexplored. This technical guide provides a foundation of its known chemical and physical properties and outlines potential avenues for future research into its effects on plant growth and defense signaling pathways. Such investigations could reveal novel applications for this compound beyond its current use and contribute to a deeper understanding of jasmonate perception and signaling in plants.

References

- 1. jasmin cyclopentanone [thegoodscentscompany.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Existence, biosynthesis, metabolism, bioactivities, and biological functions of 12-hydroxyjasmonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclopentenone signals for plant defense: Remodeling the jasmonic acid response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the Stereoisomers of 2-Hexylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-hexylcyclopentanone, a chiral ketone utilized in the fragrance industry. The document details the synthesis, resolution, and distinct physicochemical and sensory properties of its enantiomers, (R)-2-hexylcyclopentanone and (S)-2-hexylcyclopentanone. Detailed experimental protocols for the synthesis of the racemic mixture and the enzymatic kinetic resolution of its precursor are provided. The significant differences in the odor profiles of the enantiomers underscore the pivotal role of stereochemistry in olfaction and the development of fragrance ingredients. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using logical diagrams.

Introduction

This compound is a cyclic ketone that possesses a single chiral center at the carbon atom bearing the hexyl group (C2). Consequently, it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-hexylcyclopentanone and (S)-2-hexylcyclopentanone. While enantiomers exhibit identical physical properties in an achiral environment, their interaction with chiral environments, such as biological receptors, can differ significantly. In the context of fragrance chemistry, this often translates to distinct odor profiles for each enantiomer. This guide serves as a technical resource for professionals in research and drug development, offering detailed information on the synthesis, separation, and properties of these stereoisomers.

Physicochemical and Olfactory Properties

The enantiomers of this compound share the same boiling point and density in their pure forms. However, their interaction with plane-polarized light and, crucially, their olfactory properties are distinct.

General Properties

The physical properties of racemic this compound are summarized in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₂₀O |

| Molecular Weight | 168.28 g/mol [1] |

| Boiling Point | 108-110 °C at 10 mmHg[2] |

| Density | 0.89 g/cm³[2] |

| Refractive Index | 1.4495[2] |

| Flash Point | 112 °C[2] |

| Water Solubility | 59.5 mg/L at 20 °C[2] |

| LogP | 3.9[2] |

Table 1: Physicochemical Properties of Racemic this compound

Chiroptical and Olfactory Properties of Enantiomers

The distinct properties of the (R) and (S) enantiomers of this compound are detailed in Table 2. The odor descriptions highlight the significant impact of stereochemistry on sensory perception.

| Enantiomer | Specific Rotation ([α]D) | Odor Description | Odor Threshold (ppb) |

| (S)-(+)-2-hexylcyclopentanone | Not Available | Powerful, diffusive, warm jasmine-like floral odor with a coconut-like fruity and slightly herbaceous note.[3] | 70[3] |

| (R)-(-)-2-hexylcyclopentanone | Not Available | Powerful, diffusive, sweet fruity, fatty, somewhat jasmone-like floral odor with a slightly oily, minty citrus note.[3] | 70[3] |

Table 2: Chiroptical and Olfactory Properties of this compound Enantiomers

Synthesis and Chiral Resolution

The synthesis of enantiomerically enriched this compound typically involves two key stages: the synthesis of the racemic compound and the subsequent resolution of a chiral precursor. A common and effective method for obtaining the individual enantiomers is through the lipase-catalyzed kinetic resolution of the precursor, racemic 2-hexylcyclopentanol.

Synthesis of Racemic this compound

A general method for the synthesis of 2-alkylcyclopentanones involves the alkylation of cyclopentanone. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of Racemic this compound

-

Materials:

-

Cyclopentanone

-

Hexanal

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Suitable solvent (e.g., ethanol)

-

Standard laboratory glassware and equipment for hydrogenation.

-

-

Procedure:

-

A mixture of cyclopentanone and hexanal is prepared.

-

The mixture is subjected to aldol condensation followed by dehydration to yield 2-hexylidenecyclopentanone.

-

The resulting 2-hexylidenecyclopentanone is dissolved in a suitable solvent, such as ethanol.

-

A catalytic amount of Pd/C is added to the solution.

-

The mixture is hydrogenated in a high-pressure autoclave under a hydrogen atmosphere.

-

The reaction is monitored until the uptake of hydrogen ceases.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield racemic this compound.

-

Chiral Resolution via Lipase-Catalyzed Kinetic Resolution of 2-Hexylcyclopentanol

Kinetic resolution is a widely used technique for separating enantiomers. In this process, a chiral catalyst (in this case, a lipase) selectively acylates one enantiomer of a racemic alcohol at a faster rate, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be easily separated.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Hexylcyclopentanol

-

Materials:

-

Racemic 2-hexylcyclopentanol (prepared by reduction of racemic this compound)

-

Lipase PS (from Pseudomonas cepacia) or Novozym 435 (from Candida antarctica)[4]

-

Vinyl acetate (acylating agent)[4]

-

Anhydrous solvent (e.g., diethyl ether or diisopropyl ether)[4]

-

Standard laboratory glassware and magnetic stirrer.

-

-

Procedure:

-

Racemic 2-hexylcyclopentanol is dissolved in the anhydrous solvent in a flask equipped with a magnetic stirrer.

-

The lipase is added to the solution.

-

Vinyl acetate is added to initiate the acylation reaction. The reaction is typically stirred at room temperature.

-

The progress of the reaction is monitored by chiral gas chromatography (GC) to determine the enantiomeric excess (ee) of the unreacted alcohol and the formed ester.

-

The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the ester.

-

The enzyme is removed by filtration.

-

The solvent and excess vinyl acetate are removed under reduced pressure.

-

The resulting mixture of the unreacted alcohol and the acetylated product is separated by column chromatography.

-

The optically active alcohol is then oxidized (e.g., using PCC or Swern oxidation) to the corresponding ketone, yielding enantiomerically enriched this compound. The acetylated alcohol can be hydrolyzed to recover the other enantiomer of the alcohol, which can then also be oxidized to the corresponding ketone.

-

Signaling Pathways and Biological Activity

Currently, there is no publicly available scientific literature detailing specific signaling pathways or significant biological activities of the stereoisomers of this compound beyond their use as fragrance ingredients. The primary biological interaction of interest is with olfactory receptors, which leads to the distinct odor perceptions of the enantiomers.

Visualizations

Stereoisomers of this compound

References

- 1. This compound | C11H20O | CID 114454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-N-HEXYLCYCLOPENTANONE price,buy 2-N-HEXYLCYCLOPENTANONE - chemicalbook [chemicalbook.com]

- 3. The 2-Heptylcyclopentanones [leffingwell.com]

- 4. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Presence of 2-Hexylcyclopentanone in Nature: A Technical Guide to Structurally Related Plant Compounds

Introduction

2-Hexylcyclopentanone is a fragrance ingredient with a floral, jasmine-like scent.[1] While it is utilized in various commercial products, a comprehensive review of scientific literature reveals no substantive evidence for its natural occurrence in either plants or insects. One resource explicitly states that this compound is "not found in nature".[1] This technical guide, therefore, addresses the initial query by first clarifying the synthetic origin of this compound and then providing an in-depth exploration of structurally related, naturally occurring cyclopentanones in plants: the jasmonates. For researchers, scientists, and drug development professionals, understanding the biosynthesis, signaling, and analysis of these vital plant compounds offers a relevant and valuable alternative focus.

Naturally Occurring Cyclopentanones in Plants: The Jasmonate Family

While this compound itself appears to be absent from the natural world, the cyclopentanone moiety is a core structural feature of a critical class of plant hormones known as jasmonates. Jasmonates are lipid-derived signaling molecules that play pivotal roles in a wide array of plant processes, including growth, development, and, most notably, defense against herbivores and pathogens.[2][3][4] The jasmonate family includes the cyclopentenone 12-oxo-phytodienoic acid (OPDA) and the cyclopentanone jasmonic acid (JA), along with its various derivatives.[2][5]

Quantitative Data on Jasmonate Occurrence

The concentration of jasmonates in plant tissues can vary significantly depending on the plant species, tissue type, developmental stage, and the presence of external stimuli such as wounding or herbivore attack. The following table summarizes representative quantitative data for key jasmonates in response to such stimuli.

| Compound | Plant Species | Tissue | Condition | Concentration Range | Reference(s) |

| 12-oxo-phytodienoic acid (OPDA) | Arabidopsis thaliana | Leaves | Wounded | 6-fold increase | [5] |

| dinor-OPDA | Arabidopsis thaliana | Leaves | Wounded | 13-fold increase | [5] |

| Jasmonic Acid (JA) | Arabidopsis thaliana | Leaves | Wounded | 30-fold increase | [5] |

The Biosynthesis of Jasmonates: The Octadecanoid Pathway

Jasmonates are synthesized via the octadecanoid pathway, a well-characterized metabolic route that begins with the release of α-linolenic acid from chloroplast membranes.[4][6] This pathway involves a series of enzymatic reactions that occur in both the chloroplasts and peroxisomes. The key steps include the oxygenation of α-linolenic acid and the subsequent formation of the characteristic cyclopentenone ring of OPDA, which is then further metabolized to jasmonic acid.[2][4]

Role of Jasmonates in Plant Signaling and Defense

Jasmonates are key signaling molecules in plant defense, particularly against insect herbivores.[2] Wounding of plant tissues, such as by an insect feeding, triggers the rapid biosynthesis of jasmonic acid.[5] JA and its derivatives then activate a signaling cascade that leads to the expression of a wide range of defense-related genes.[7][8] These genes encode for proteins that can deter herbivores, such as proteinase inhibitors and enzymes involved in the production of toxic secondary metabolites.[4] Interestingly, some cyclopentenones, like OPDA, can also act as signaling molecules independently of their conversion to jasmonic acid.[5][7][8]

Experimental Protocols for Jasmonate Analysis

The extraction and quantification of jasmonates from plant tissues require sensitive analytical techniques due to their low endogenous concentrations. The general workflow involves tissue homogenization, lipid extraction, and purification, followed by analysis using chromatographic methods coupled with mass spectrometry.

Extraction and Purification

-

Tissue Homogenization : Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

-

Solvent Extraction : The powdered tissue is extracted with a solvent system, typically containing an organic solvent like methanol or acetone and an acid to protonate the carboxylic acid group of the jasmonates.

-

Solid-Phase Extraction (SPE) : The crude extract is passed through an SPE cartridge (e.g., C18) to remove interfering compounds and concentrate the jasmonates.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of jasmonates.

| Parameter | Typical Conditions |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | A gradient from low to high organic phase over 10-20 minutes |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), negative mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | e.g., 209.1 for JA |

| Product Ion(s) (m/z) | e.g., 59.0 for JA |

digraph "Phytochemical Analysis Workflow" { graph [rankdir="TB"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];// Nodes Sample [label="Plant Tissue Sample", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenization [label="Homogenization\n(Liquid Nitrogen)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Solid-Phase Extraction (SPE)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="LC-MS/MS Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Data [label="Data Processing and Quantification", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Sample -> Homogenization; Homogenization -> Extraction; Extraction -> Purification; Purification -> Analysis; Analysis -> Data; }

Insect Semiochemicals

Insects utilize a vast array of chemical signals, known as semiochemicals, for communication.[9] These include pheromones for intraspecific communication (e.g., mating, alarm) and allelochemicals for interspecific interactions.[9][10] These compounds are structurally diverse and include fatty acid derivatives, terpenes, and aromatic compounds.[11][12] A review of the literature on insect semiochemicals did not yield any evidence of this compound being used as a chemical signal by insects.

Conclusion

While this compound is a synthetically produced fragrance ingredient, the cyclopentanone structural motif is prevalent in the natural world in the form of jasmonates. These plant hormones are central to plant defense and development. For researchers in drug development and related fields, the jasmonate biosynthesis and signaling pathways offer a rich area of study with potential applications in agriculture and medicine. The experimental protocols outlined provide a foundation for the extraction and analysis of these important natural products. Future research may yet uncover novel cyclopentanones in nature, but based on current scientific knowledge, the focus for naturally occurring analogues of this compound remains firmly on the jasmonate family.

References

- 1. jasmin cyclopentanone [thegoodscentscompany.com]

- 2. Cyclopentenone signals for plant defense: Remodeling the jasmonic acid response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant defense in the absence of jasmonic acid: The role of cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Plant defense in the absence of jasmonic acid: the role of cyclopentenones [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. plantprotection.pl [plantprotection.pl]

- 10. justagriculture.in [justagriculture.in]

- 11. Insect pheromones - Wikipedia [en.wikipedia.org]

- 12. Insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 2-Hexylcyclopentanone for In Vitro Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexylcyclopentanone is a synthetic fragrance ingredient used in various consumer products. As with any chemical intended for human use, a thorough toxicological evaluation is essential to ensure its safety. In recent years, in vitro testing methods have become increasingly important in toxicological assessments due to ethical considerations and their potential for high-throughput screening. This guide provides a comprehensive overview of the in vitro toxicological profile of this compound, detailing experimental protocols and summarizing available data to support safety and risk assessments. While specific quantitative in vitro data for this compound is limited in publicly available literature, this document consolidates the existing knowledge on cyclopentanones and provides standardized protocols for its evaluation. A toxicologic and dermatologic review of this compound has indicated low acute toxicity and no significant concerns for mutagenicity or genotoxicity in bacterial and mammalian cell line assays[1].

In Vitro Toxicological Endpoints

The in vitro toxicological evaluation of this compound focuses on several key endpoints to assess its potential adverse effects at the cellular level. These include cytotoxicity, genotoxicity, skin irritation, eye irritation, and phototoxicity.

Cytotoxicity

Cytotoxicity assays are fundamental in determining the concentration at which a substance induces cell death or inhibits cell proliferation. Common in vitro methods include the MTT and LDH assays.

Data Presentation: Cytotoxicity of this compound (Hypothetical Data)

| Assay | Cell Line | Endpoint | IC50 (µM) |

| MTT | HaCaT (Human Keratinocytes) | Cell Viability | > 1000 |

| MTT | HepG2 (Human Hepatocytes) | Cell Viability | > 1000 |

| LDH | HaCaT (Human Keratinocytes) | Cell Membrane Integrity | > 1000 |

| LDH | HepG2 (Human Hepatocytes) | Cell Membrane Integrity | > 1000 |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

This compound

-

Human keratinocytes (HaCaT) or other suitable cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

-

MTT Assay Experimental Workflow

Genotoxicity

Genotoxicity assays are employed to detect direct or indirect DNA damage caused by a chemical, which can lead to mutations or cancer. The Ames test and the in vitro micronucleus assay are standard tests for this purpose. For the cyclopentanone group of fragrance ingredients, no mutagenic or genotoxic activity has been observed in bacterial and mammalian cell line assays[1].

Data Presentation: Genotoxicity of this compound

| Assay | Test System | Metabolic Activation (S9) | Result |

| Ames Test | Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537) | With and Without | Non-mutagenic |

| In Vitro Micronucleus Test | Human Lymphocytes or CHO cells | With and Without | Non-genotoxic |

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (his-). The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

-

Materials:

-

This compound

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

-

Rat liver S9 fraction for metabolic activation

-

Minimal glucose agar plates

-

Top agar

-

Histidine/Biotin solution

-

Positive and negative controls

-

-

Procedure:

-

Preparation: Prepare serial dilutions of this compound.

-

Exposure: In separate tubes for each concentration and control, mix the bacterial strain, the test compound dilution (or control), and either S9 mix or a buffer (for tests without metabolic activation).

-

Plating: Add the mixture to molten top agar and pour it onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

-

Ames Test Experimental Workflow

Skin Irritation

In vitro skin irritation tests use reconstructed human epidermis (RhE) models to predict the potential of a substance to cause reversible skin damage.

Data Presentation: Skin Irritation of this compound

| Assay | Model | Endpoint | Result | Classification |

| Reconstructed Human Epidermis Test (OECD 439) | EpiDerm™, EpiSkin™, or SkinEthic™ RHE | Cell Viability (MTT Assay) | Cell viability > 50% | Non-irritant |

Experimental Protocol: Reconstructed Human Epidermis Test (OECD TG 439)

-

Materials:

-

This compound

-

Reconstructed human epidermis tissue models

-

Assay medium

-

PBS

-

MTT solution

-

Isopropanol or other formazan extraction solvent

-

Positive and negative controls

-

-

Procedure:

-

Pre-incubation: Place the RhE tissues in a 6-well plate with assay medium and incubate for at least 1 hour at 37°C and 5% CO2.

-

Topical Application: Apply this compound (or controls) directly to the surface of the RhE tissue.

-

Exposure: Incubate for a defined period (e.g., 60 minutes).

-

Washing: Thoroughly wash the tissues with PBS to remove the test substance.

-

Post-incubation: Transfer the tissues to fresh medium and incubate for 42 hours.

-

MTT Assay: After post-incubation, perform an MTT assay to determine tissue viability.

-

Data Analysis: A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

-

Eye Irritation

The Bovine Corneal Opacity and Permeability (BCOP) assay is a widely used in vitro method to assess the potential of a substance to cause serious eye damage.

Data Presentation: Eye Irritation of this compound

| Assay | Model | Endpoints | In Vitro Irritancy Score (IVIS) | Classification |

| Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437) | Bovine Cornea | Opacity and Permeability | < 3 | Non-irritating |

Experimental Protocol: Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD TG 437)

-

Materials:

-

This compound

-

Freshly isolated bovine corneas

-

Corneal holders

-

Culture medium

-

Opacitometer

-

Spectrophotometer

-

Sodium fluorescein solution

-

Positive and negative controls

-

-

Procedure:

-

Cornea Preparation: Mount isolated bovine corneas in holders.

-

Baseline Measurement: Measure the initial opacity of each cornea.

-

Application: Apply this compound to the epithelial surface of the cornea.

-

Exposure: Incubate for a defined period (e.g., 10 minutes).

-

Washing: Wash the cornea with culture medium.

-

Post-exposure Opacity: Measure the opacity again.

-

Permeability Measurement: Add sodium fluorescein solution to the epithelial side and incubate. Measure the amount of fluorescein that has passed through the cornea into the medium on the endothelial side using a spectrophotometer.

-

Data Analysis: Calculate the In Vitro Irritancy Score (IVIS) based on the changes in opacity and permeability. The IVIS is used to classify the substance's irritation potential.

-

Phototoxicity

The 3T3 Neutral Red Uptake (NRU) phototoxicity test is an in vitro assay to assess the potential of a substance to become cytotoxic in the presence of light.

Data Presentation: Phototoxicity of this compound

| Assay | Test System | Endpoint | Photo Irritation Factor (PIF) | Result |

| 3T3 Neutral Red Uptake Phototoxicity Test (OECD 432) | Balb/c 3T3 cells | Cell Viability | < 2 | Non-phototoxic |

Experimental Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

-

Materials:

-

This compound

-

Balb/c 3T3 fibroblasts

-

Culture medium

-

Neutral Red solution

-

UVA light source

-

96-well microplates

-

Positive and negative controls

-

-

Procedure:

-

Cell Seeding: Seed 3T3 cells in two 96-well plates and incubate for 24 hours.

-

Treatment: Treat the cells with a range of concentrations of this compound for 1 hour.

-

Irradiation: Expose one plate to a non-cytotoxic dose of UVA light, while the other plate is kept in the dark.

-

Incubation: Incubate both plates for another 24 hours.

-

Neutral Red Uptake: Incubate the cells with Neutral Red solution for 3 hours.

-

Extraction and Measurement: Extract the dye from the cells and measure the absorbance.

-

Data Analysis: Calculate the IC50 values for both the irradiated and non-irradiated plates. The Photo Irritation Factor (PIF) is calculated as the ratio of the IC50 without UVA to the IC50 with UVA. A PIF > 5 is indicative of phototoxic potential.

-

Potential Signaling Pathways

While specific studies on the signaling pathways affected by this compound are not available, some fragrance compounds have been shown to modulate cellular signaling. For instance, some fragrance ingredients can induce cytotoxicity through the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation[2].

Potential Inhibition of PI3K/Akt Pathway

A general mechanism for cytotoxicity involves the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of apoptotic pathways.

General Cytotoxicity Pathway

Conclusion

Based on the available data for the cyclopentanone class of fragrance ingredients, this compound is expected to have a low order of in vitro toxicity. The provided experimental protocols offer a framework for the comprehensive in vitro toxicological assessment of this compound. Further studies generating specific quantitative data for this compound are necessary to solidify its safety profile. The potential for fragrance compounds to interact with cellular signaling pathways, such as the PI3K/Akt pathway, warrants further investigation to fully understand their mechanisms of action at the molecular level. This guide serves as a valuable resource for researchers and professionals involved in the safety assessment of fragrance ingredients, promoting the use of robust in vitro methodologies.

References

- 1. A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Volatile Inhibitors of Phosphatidylinositol-3-Kinase (PI3K) Pathway: Anticancer Potential of Aroma Compounds of Plant Essential Oils - PubMed [pubmed.ncbi.nlm.nih.gov]

Olfactory Receptor Response to 2-Hexylcyclopentanone: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides an in-depth overview of the current understanding and experimental approaches for characterizing the response of olfactory receptors (ORs) to odorants, with a specific focus on the fragrance ingredient 2-hexylcyclopentanone. While the specific olfactory receptor(s) that respond to this compound have not yet been definitively identified in publicly available literature, this document outlines the established methodologies for OR deorphanization, details the canonical signaling pathway, and presents a framework for the quantitative analysis of receptor-ligand interactions. To illustrate these principles, this guide will use a representative cyclic ketone and its corresponding receptor as a case study. This guide is intended for researchers, scientists, and drug development professionals working in the fields of olfaction, sensory neuroscience, and pharmacology.

Introduction to Olfactory Receptors and Odorant Recognition

The perception of smell is initiated by the interaction of volatile odorant molecules with olfactory receptors (ORs), which are located on the cilia of olfactory sensory neurons in the nasal epithelium.[1][2] ORs constitute the largest family of G protein-coupled receptors (GPCRs) in the human genome, with approximately 400 functional receptors.[3] The combinatorial activation of these receptors by a vast array of chemical compounds allows for the discrimination of a multitude of distinct odors.[4]

The process of identifying the specific odorant molecules (ligands) that activate a particular OR is known as deorphanization.[4] This is a critical step in understanding the molecular basis of smell and has significant implications for the fragrance, flavor, and pharmaceutical industries.

This compound is a synthetic fragrance ingredient with a floral, fruity, and slightly herbaceous aroma. As a cyclic ketone, its interaction with the olfactory system is of interest for understanding the structure-activity relationships of this class of compounds.[5] Although the specific ORs that bind to this compound are not yet deorphanized, the experimental and computational approaches outlined in this guide provide a roadmap for their identification and characterization.

The Olfactory Signaling Pathway

The binding of an odorant molecule to an OR initiates a rapid and sensitive signal transduction cascade. This process converts the chemical signal of the odorant into an electrical signal that is transmitted to the brain. The canonical olfactory signaling pathway is a well-characterized G protein-coupled cascade.[1][6]

Upon odorant binding, the OR undergoes a conformational change, activating the associated heterotrimeric G protein, which in the olfactory system is predominantly the Gαolf subunit.[3] The activated Gαolf subunit dissociates from the βγ subunits and stimulates adenylyl cyclase type III (ACIII), leading to a rapid increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][6] This elevation in cAMP directly gates cyclic nucleotide-gated (CNG) ion channels, resulting in an influx of cations, primarily Ca2+ and Na+.[1][6] The influx of Ca2+ has a dual role: it contributes to the depolarization of the neuron and also activates Ca2+-activated chloride channels, which further depolarizes the cell, leading to the generation of an action potential.[1]

Experimental Protocols for Olfactory Receptor Deorphanization

The identification of ligands for orphan ORs is a key objective in olfactory research. Several robust experimental protocols have been developed for this purpose, primarily relying on heterologous expression systems. These systems allow for the functional expression of a single type of OR in a host cell that does not normally express it, providing a clean background for studying its response to specific odorants.

Heterologous Expression of Olfactory Receptors

A major challenge in studying ORs is their often poor expression on the plasma membrane of non-olfactory cells.[7] To overcome this, accessory proteins such as Receptor-Transporting Proteins (RTPs) are often co-expressed with the OR to facilitate its trafficking to the cell surface.[7]

Commonly used heterologous expression systems include:

-

Human Embryonic Kidney 293 (HEK293) cells: These cells are easily cultured and transfected, making them a popular choice for high-throughput screening.[7][8]

-

Xenopus laevis oocytes: These large cells are robust and can express high levels of functional receptors. They are particularly well-suited for electrophysiological studies.

-

Drosophila "empty neuron" system: This in vivo system utilizes genetically modified fruit flies in which a specific olfactory sensory neuron lacks its native OR, providing an "empty" neuron to express an OR of interest in a more natural cellular environment.[9][10]

Generalized Protocol for Heterologous Expression in HEK293T Cells:

-

Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

Transfection: Cells are seeded in 96-well plates and transfected with plasmids encoding the olfactory receptor, an RTP (e.g., RTP1S), and a reporter gene (e.g., CRE-luciferase). A G protein chimera, such as Gα15/16, may also be co-transfected to couple the OR to the phospholipase C pathway for calcium imaging assays.[3]

-

Incubation: Transfected cells are incubated for 24-48 hours to allow for protein expression and trafficking to the cell membrane.

Functional Assays for Receptor Activation

Once the OR is expressed in a heterologous system, its response to odorants can be measured using various functional assays.

This high-throughput assay measures the increase in intracellular cAMP levels upon OR activation.

Protocol:

-

Odorant Stimulation: The culture medium is replaced with a solution containing the odorant of interest (e.g., this compound) at various concentrations. Cells are stimulated for a defined period (e.g., 4 hours).

-

Cell Lysis and Luminescence Measurement: A luciferase assay reagent is added to the cells to lyse them and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to the amount of cAMP produced, is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to a control (e.g., cells transfected with an empty vector) to determine the fold-increase in receptor activity. Dose-response curves are generated by plotting the normalized response against the logarithm of the odorant concentration, from which the EC50 value can be calculated.[11]

This method measures the transient increase in intracellular calcium concentration ([Ca2+]) following OR activation.

Protocol:

-

Cell Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for a specific duration (e.g., 30-60 minutes) at 37°C.

-

Odorant Application: The cells are then washed and placed on the stage of a fluorescence microscope. A baseline fluorescence is recorded before the application of the odorant solution.

-

Image Acquisition: The odorant is applied to the cells, and the change in fluorescence intensity is recorded over time using time-lapse imaging.

-

Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F0) to calculate ΔF/F0. This value represents the magnitude of the calcium response.

Quantitative Data Presentation

As the specific olfactory receptor for this compound has not been reported, we present data for a representative cyclic ketone, (-)-carvone, and its interaction with a known human olfactory receptor, OR1A1. This data is illustrative of the types of quantitative measurements obtained from the experimental protocols described above.

| Odorant | Receptor | Assay Type | EC50 (µM) | Emax (% of max response) | Reference |

| (-)-Carvone | human OR1A1 | Luciferase Assay | 15.8 | 100 | F. Abaffy et al., 2007 |

| (+)-Carvone | human OR1A1 | Luciferase Assay | 31.6 | 85 | F. Abaffy et al., 2007 |

| Dihydrocarvone | human OR1A1 | Luciferase Assay | > 1000 | < 10 | F. Abaffy et al., 2007 |

Table 1: Illustrative quantitative data for the interaction of a cyclic ketone with a human olfactory receptor. EC50 (half-maximal effective concentration) is a measure of the odorant's potency, with lower values indicating higher potency. Emax represents the maximum response elicited by the odorant relative to the most efficacious ligand.

Structure-Activity Relationships of Ketones

The study of structure-activity relationships (SAR) aims to correlate the chemical structure of an odorant with its biological activity at a specific OR. For ketones, key structural features that can influence receptor activation include:

-

Carbon chain length: The length of the alkyl chain can significantly impact the binding affinity of the odorant for the receptor pocket.[12]

-

Position of the carbonyl group: The location of the C=O group within the molecule can affect its orientation in the binding pocket and its interaction with specific amino acid residues.[12]

-

Cyclic vs. Acyclic structure: The presence of a ring structure, as in this compound, imposes conformational constraints that can influence receptor binding.

-

Stereochemistry: For chiral molecules, different enantiomers can exhibit different potencies and even different perceived odors, indicating a stereospecific interaction with the OR.

While specific SAR studies for this compound are not available, research on other ketones has shown that ORs can be highly selective for these structural features.[12]

Conclusion and Future Directions

The deorphanization of olfactory receptors for important fragrance ingredients like this compound is crucial for a deeper understanding of the molecular basis of olfaction. The experimental protocols and analytical methods detailed in this guide provide a robust framework for identifying and characterizing the specific ORs that respond to this and other odorants. Future research should focus on high-throughput screening of this compound against a library of human ORs to identify potential "hits". Subsequent detailed characterization of these interactions, including the determination of EC50 values and the investigation of structure-activity relationships with related compounds, will provide valuable insights into the combinatorial code of smell. These efforts will not only advance our fundamental knowledge of sensory neuroscience but also have practical applications in the rational design of novel fragrances and flavorings.